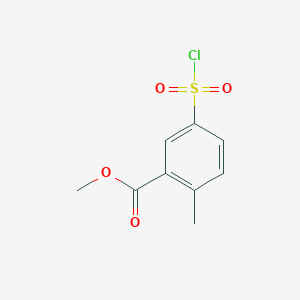
4-(4-フルオロフェニル)-1,3-ジヒドロイミダゾール-2-オン
概要
説明
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is an organic compound that belongs to the class of imidazoles It features a fluorophenyl group attached to the imidazole ring, which imparts unique chemical properties to the molecule
科学的研究の応用
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
The primary targets of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one are the Mitogen-activated protein kinase 14 and Mitogen-activated protein kinase 1 . These kinases play a crucial role in cellular signal transduction, influencing cell growth, differentiation, and stress responses.
Mode of Action
The compound interacts with its targets, the Mitogen-activated protein kinases, by binding to their active sites . This interaction can lead to changes in the kinases’ activity, potentially altering cellular signaling pathways.
Biochemical Pathways
Given its targets, it is likely that it influences pathways related to cell growth and stress responses .
Result of Action
The molecular and cellular effects of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one’s action would depend on the specific cellular context and the status of the Mitogen-activated protein kinases it targets . Potential effects could include changes in cell growth rates or responses to stress.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture to around 100-120°C for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and other nucleophiles are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the fluorophenyl group.
Nucleophilic Substitution: Products include substituted phenyl derivatives with various nucleophiles.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazole ring.
類似化合物との比較
Similar Compounds
4-Fluorophenylacetylene: Another fluorinated aromatic compound with different reactivity and applications.
Fluorobenzene: A simpler fluorinated aromatic compound used in various chemical reactions.
4-Fluoro-4,4’-diaminotriphenylmethane: A compound with multiple fluorophenyl groups and different chemical properties.
Uniqueness
4-(4-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one is unique due to the presence of both the fluorophenyl group and the imidazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(4-fluorophenyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXQFSPPZOFLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669635 | |
| Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-26-5 | |
| Record name | 4-(4-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 915402-26-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462724.png)



![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)





![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
